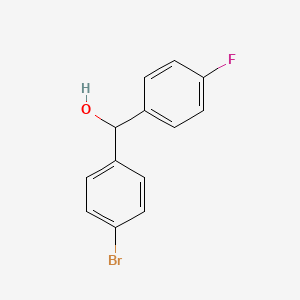
(4-Bromophenyl)(4-fluorophenyl)methanol
Vue d'ensemble
Description
“(4-Bromophenyl)(4-fluorophenyl)methanol” is a chemical compound with the molecular formula C13H10BrFO. It has a molecular weight of 281.12 .
Synthesis Analysis
The synthesis of compounds similar to “(4-Bromophenyl)(4-fluorophenyl)methanol” has been reported in the literature. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been described, which involves the use of 4-bromophenyl as a starting material . Another study reported the synthesis of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine .Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)(4-fluorophenyl)methanol” can be represented by the InChI code: 1S/C13H10BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H .Applications De Recherche Scientifique
Medicinal Chemistry
(4-Bromophenyl)(4-fluorophenyl)methanol: is utilized in medicinal chemistry for the synthesis of various biologically active molecules. Its structure serves as a key intermediate in the creation of compounds that may exhibit therapeutic properties, such as potential inhibitors for certain enzymes or receptors within biological systems .
Material Science
In material science, this compound can contribute to the development of new materials with specific optical properties. It may be involved in the synthesis of polymers or small molecules that form part of liquid crystals or organic light-emitting diodes (OLEDs), which are crucial for display technology .
Environmental Science
The environmental applications of (4-Bromophenyl)(4-fluorophenyl)methanol include its role in the synthesis of compounds used in environmental monitoring. Derivatives of this compound could be used as markers or probes in the detection of environmental pollutants through various analytical techniques .
Analytical Chemistry
Analytical chemistry benefits from (4-Bromophenyl)(4-fluorophenyl)methanol through its use in the calibration of analytical instruments. It can serve as a standard for quantifying the presence of other compounds in a sample, ensuring the accuracy and reliability of analytical results .
Biochemistry
In biochemistry, (4-Bromophenyl)(4-fluorophenyl)methanol might be used in the study of metabolic pathways. Its derivatives could act as substrates or inhibitors in enzymatic reactions, helping to elucidate the mechanisms of action of various enzymes .
Pharmacology
Pharmacologically, (4-Bromophenyl)(4-fluorophenyl)methanol can be a precursor in the synthesis of drug candidates. It may be involved in the creation of novel pharmacological agents aimed at treating diseases by interacting with specific biological targets .
Propriétés
IUPAC Name |
(4-bromophenyl)-(4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARMUHMNUCVWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538029 | |
| Record name | (4-Bromophenyl)(4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(4-fluorophenyl)methanol | |
CAS RN |
3851-47-6 | |
| Record name | (4-Bromophenyl)(4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


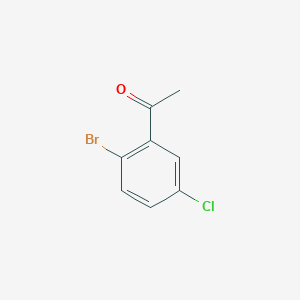
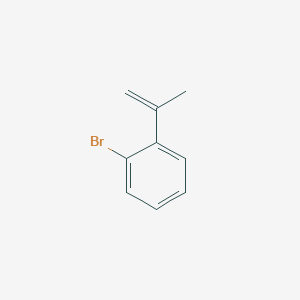
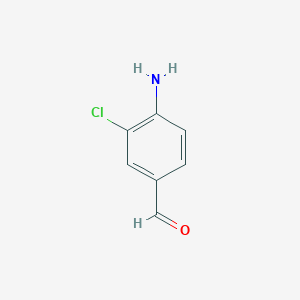
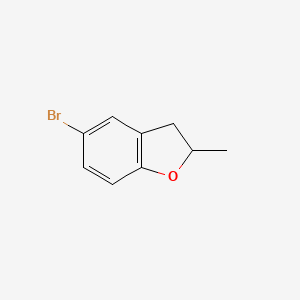


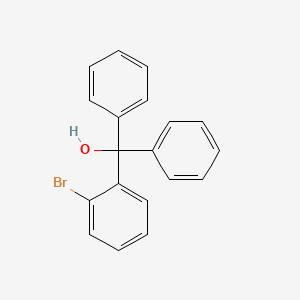


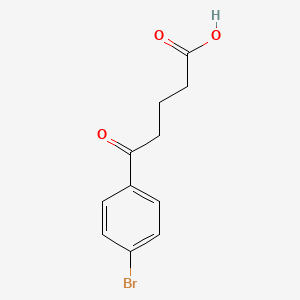

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)
![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)